molecular formula C17H21N3O2 B2670746 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide CAS No. 2034478-28-7

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide

Cat. No. B2670746
CAS RN: 2034478-28-7
M. Wt: 299.374
InChI Key: KYEKEFJQWVMUTK-UHFFFAOYSA-N
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is known to play a crucial role in regulating the immune system, and CPI-444 has shown promising results in preclinical studies as a potential immunotherapy agent for cancer treatment.

Scientific Research Applications

Antitubercular Activity

Several studies have highlighted the antitubercular activity of compounds similar to N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide. Li et al. (2020) and Abdullahi et al. (2020) have synthesized and evaluated N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, showing promising in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Li et al., 2020), (Abdullahi et al., 2020).

Corrosion Inhibition

The compound's structural analogues have been investigated for their role in corrosion inhibition. Cruz et al. (2004) examined the electrochemical behavior of 1-(2-ethylamino)-2-methylimidazoline, which is structurally related, finding it to be an efficient corrosion inhibitor in deaerated acid media (Cruz et al., 2004).

Cancer Research

Wiglenda et al. (2005) synthesized 1H-imidazoles and evaluated their activity as ligands for the estrogen receptor and inhibitors of cyclooxygenase, demonstrating their potential in cancer research (Wiglenda et al., 2005).

Cellular Permeability

Liu and Kodadek (2009) investigated pyrrole-imidazole polyamides, chemicals similar in structure, for their cellular permeability. They found that the conventional beta-alanine linker limited cellular permeability, highlighting the importance of structural modifications in pharmaceutical applications (Liu & Kodadek, 2009).

Nanocomposite Applications

Fröhlich et al. (2004) worked on phenolic alkylimidazolineamides for rendering layered silicates organophilic and creating polymeric nanocomposites. These studies demonstrate the utility of such compounds in material science, especially in creating novel polymeric materials (Fröhlich et al., 2004).

Antiulcer Agents

Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines as potential antiulcer agents. Though they didn't show significant antisecretory activity, they exhibited good cytoprotective properties in certain models (Starrett et al., 1989).

properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(22-15-5-3-2-4-6-15)17(21)19-10-12-20-11-9-18-16(20)14-7-8-14/h2-6,9,11,13-14H,7-8,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEKEFJQWVMUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CN=C1C2CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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